![molecular formula C24H37ClN2O3S B15346578 [(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride CAS No. 73744-58-8](/img/structure/B15346578.png)
[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride is a complex organic compound that features prominently in biochemical and pharmaceutical research. It contains a thiazolium moiety linked to a hydroxylated cyclopenta[a]phenanthrene structure, and it is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride generally involves multi-step organic synthesis procedures:
Thiazole Synthesis: : This step includes the formation of the thiazolium ring, typically through the cyclization of a thioamide with a haloketone under basic conditions.
Steroidal Backbone Formation: : Utilizing techniques such as Diels-Alder reactions or Grignard reactions to form the tetradecahydrocyclopenta[a]phenanthren backbone.
Hydroxylation and Acetylation:
Industrial Production Methods
For large-scale industrial production, optimization of reaction conditions is paramount to maximize yield and purity:
High-Pressure Reactors: : To ensure complete cyclization and backbone formation, reactions are often conducted in high-pressure reactors.
Catalytic Processes: : Use of catalysts to enhance reaction rates and selectivity.
Purification: : Industrial purification techniques such as crystallization, chromatography, or recrystallization are employed to achieve high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, especially at the hydroxyl group, forming ketones or aldehydes.
Reduction: : Hydrogenation can reduce the thiazolium ring to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), hydrogen gas with palladium catalyst (H₂/Pd).
Substitution Reagents: : Halogenating agents like bromine (Br₂) or iodine (I₂), nucleophiles like ammonia (NH₃).
Major Products Formed
Oxidation: : Formation of thiazole ketones or aldehydes.
Reduction: : Formation of tetrahydrothiazoles.
Substitution: : Formation of halogenated thiazoles.
Applications De Recherche Scientifique
Chemistry
The compound is used as a precursor in the synthesis of other complex organic molecules, offering a platform for studying reaction mechanisms and exploring novel chemical transformations.
Biology
In biological research, it serves as a molecular probe to investigate enzyme activities, particularly those involving thiazole and steroidal structures.
Medicine
Pharmacologically, the compound exhibits potential as an anti-inflammatory agent, an antimicrobial, and even in cancer research due to its ability to interact with specific cellular targets.
Industry
In industrial applications, it finds use in the development of new materials and catalysts, leveraging its unique chemical properties.
Mécanisme D'action
Molecular Targets and Pathways
The compound primarily interacts with enzymes and receptors through its thiazolium ring, which can mimic natural substrates, thereby modulating biological pathways. The hydroxyl and acetate groups also enable interactions with hydrogen-bonding and acetylation sites within proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
When compared to other thiazole-containing compounds and steroidal structures, [(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride stands out due to its unique combination of biological activity and synthetic versatility. Similar compounds include:
**(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-thiazol-2-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
**(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-oxazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
These comparisons highlight the specific chemical modifications that give rise to different biological activities and synthetic pathways.
Propriétés
Numéro CAS |
73744-58-8 |
|---|---|
Formule moléculaire |
C24H37ClN2O3S |
Poids moléculaire |
469.1 g/mol |
Nom IUPAC |
[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride |
InChI |
InChI=1S/C24H36N2O3S.ClH/c1-14(27)29-16-6-9-22(2)15(12-16)4-5-18-17(22)7-10-23(3)19(8-11-24(18,23)28)20-13-30-21(25)26-20;/h13,15-19,28H,4-12H2,1-3H3,(H2,25,26);1H/t15-,16+,17+,18-,19-,22+,23-,24+;/m1./s1 |
Clé InChI |
ONQHWHBNAYEFMW-NNVCISIKSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CSC(=[NH+]5)N)O)C)C.[Cl-] |
SMILES canonique |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CSC(=[NH+]5)N)O)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-[2,4']bipyridinyl](/img/structure/B15346496.png)
![[1,1-Biphenyl]-2-ol,5-amino-4-ethyl-](/img/structure/B15346499.png)

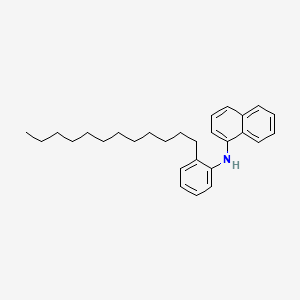
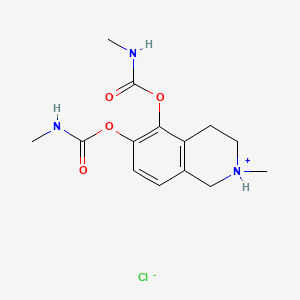


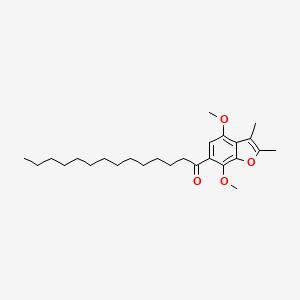
![Butane, 1-[2-(1,1-dimethylethoxy)ethoxy]-](/img/structure/B15346536.png)
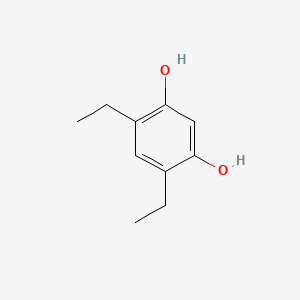
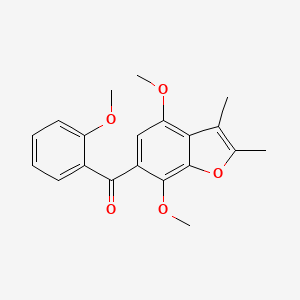

![1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B15346573.png)

